N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE
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Overview
Description
N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazinoindazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindazole core, which is a fused heterocyclic system, and an acetamide group attached to an ethylphenyl moiety.
Preparation Methods
The synthesis of N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE involves multiple steps. One common method includes the cyclization of benzil with thiosemicarbazide to form a triazine derivative, which is then further reacted with various reagents to introduce the indazole and acetamide functionalities . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Cyclization: The triazinoindazole core can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include thiosemicarbazide, benzil, and various halogenated compounds. Major products formed from these reactions include substituted triazinoindazole derivatives with potential biological activities .
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific kinases like c-Met and VEGFR-2.
Biological Research: The compound has shown antiproliferative activities against various cancer cell lines, making it a candidate for further biological studies.
Industrial Applications: Its unique structure makes it useful in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE involves the inhibition of specific molecular targets. It binds to the active sites of kinases like c-Met and VEGFR-2, thereby blocking their activity and leading to the inhibition of cancer cell proliferation . The compound also induces apoptosis in cancer cells by interfering with intracellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to N-(4-ETHYLPHENYL)-2-{1-OXO-1H,2H,7H,8H,9H,10H-[1,2,4]TRIAZINO[4,5-B]INDAZOL-2-YL}ACETAMIDE include other triazinoindazole derivatives and triazine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example, 1,2,4-triazine derivatives have been studied for their antimicrobial and anticancer properties . The uniqueness of this compound lies in its specific substitution pattern and its potent kinase inhibitory activity .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-13-7-9-14(10-8-13)21-17(25)11-23-19(26)18-15-5-3-4-6-16(15)22-24(18)12-20-23/h7-10,12H,2-6,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOPAOSSGBIHQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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